2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one

lipophilicity drug design ADME prediction

2-Bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one (CAS 1706965-60-7; molecular formula C₁₂H₁₂BrFN₂O; MW 299.14 g·mol⁻¹) is a tricyclic heterocycle belonging to the pyrido[1,2-a]quinoxalin-6-one class. The scaffold fuses a saturated piperidine ring to a quinoxaline core bearing a 6-one carbonyl, with simultaneous bromine substitution at position 2 and fluorine substitution at position 3 of the aromatic ring.

Molecular Formula C12H12BrFN2O
Molecular Weight 299.14 g/mol
CAS No. 1706965-60-7
Cat. No. B1449547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
CAS1706965-60-7
Molecular FormulaC12H12BrFN2O
Molecular Weight299.14 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)NC3=CC(=C(C=C32)Br)F
InChIInChI=1S/C12H12BrFN2O/c13-7-5-11-9(6-8(7)14)15-12(17)10-3-1-2-4-16(10)11/h5-6,10H,1-4H2,(H,15,17)
InChIKeyDLEQFWNSDFUFER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one (CAS 1706965-60-7): Core Scaffold Identity and Physicochemical Baseline


2-Bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one (CAS 1706965-60-7; molecular formula C₁₂H₁₂BrFN₂O; MW 299.14 g·mol⁻¹) is a tricyclic heterocycle belonging to the pyrido[1,2-a]quinoxalin-6-one class [1]. The scaffold fuses a saturated piperidine ring to a quinoxaline core bearing a 6-one carbonyl, with simultaneous bromine substitution at position 2 and fluorine substitution at position 3 of the aromatic ring. Computed physicochemical descriptors include XLogP3-AA = 2.7, one hydrogen-bond donor (amide NH), three hydrogen-bond acceptors, and zero rotatable bonds (rigid planar framework) [1]. The compound is listed under PubChem CID 110209340 and MDL MFCD27861927, and is commercially supplied as a research-use-only chemical at typical purities of 95–98% [2].

Why Generic Substitution Fails for 2-Bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one: The Consequence of Halogen Identity, Position, and Oxidation State


Within the pyrido[1,2-a]quinoxalin-6-one series, in-class compounds are not interchangeable because of the profound impact of substitution pattern on physicochemical and biological properties. The simultaneous presence of bromine (σₘ = +0.39) and fluorine (σₘ = +0.34) at positions 2 and 3 creates a unique electronic environment that modulates the pKₐ of the amide NH and the fluorescence properties of the quinoxaline chromophore—properties that cannot be replicated by the unsubstituted scaffold (CAS 89860-74-2), mono-halogen congeners, or the 3-CF₃ analog (CAS 1009240-54-3) [1]. Furthermore, the 6-one carbonyl provides a hydrogen-bond acceptor site and a defined oxidation state that distinguishes this compound from its fully reduced hexahydro counterpart (CAS 1592922-33-2, MW 285.15) [2]. The bromine atom additionally offers a heavy-atom label for X-ray crystallographic phasing (K-edge at 13.47 keV), a feature absent in chloro, fluoro-only, or unsubstituted analogs [3]. Class-level SAR evidence from quinoxaline anticancer studies demonstrates that bromo substitution confers meaningfully different cellular potency compared to nitro substitution (see Section 3) [4].

Quantitative Evidence Guide: Measured and Computed Differentiation of 2-Bromo-3-fluoro-pyrido[1,2-a]quinoxalin-6-one (1706965-60-7)


Lipophilicity (XLogP) Gap vs. Unsubstituted Parent Scaffold (CAS 89860-74-2) Defines Partitioning Behavior

The target compound possesses a computed XLogP3-AA of 2.7, compared with an XLogP of 1.9 for the unsubstituted parent scaffold 7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (CAS 89860-74-2), representing a ΔlogP of +0.8 units [1]. This ~42% increase in calculated lipophilicity arises from the combined effect of bromine (Hansch π = +0.86) and fluorine (Hansch π = +0.14) substitution on the aromatic ring. The molecular weight increase is 96.89 g·mol⁻¹ (299.14 vs. 202.25), a +48% increment [1].

lipophilicity drug design ADME prediction physicochemical profiling

Bromo-Substituted Quinoxalines Outperform Nitro-Substituted Analogs in Non-Small-Cell Lung Cancer Cytotoxicity—A Class-Level SAR Principle

In a head-to-head comparison of 26 quinoxaline derivatives against A549 human non-small-cell lung cancer cells, the bromo-substituted compound 4m exhibited an IC₅₀ of 9.32 ± 1.56 μM, which is a 22% improvement in potency over the nitro-substituted analog 4b (IC₅₀ = 11.98 ± 2.59 μM). Both were benchmarked against the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1].

anticancer structure-activity relationship A549 non-small-cell lung cancer quinoxaline cytotoxicity

Dual Halogen Substitution (Br at C-2, F at C-3) vs. Mono-Substituted and CF₃ Analogs Modulates pKₐ and Fluorescence Properties

The pyrido[1,2-a]quinoxaline scaffold exhibits characteristic pH-dependent UV-Vis absorption and fluorescence, with pKₐ values tunable between 4.5 and 7.5 through systematic ring substitution [1]. The parent unsubstituted scaffold has a predicted pKₐ of 7.81 ± 0.20 . The introduction of electron-withdrawing bromine (σₘ = +0.39) and fluorine (σₘ = +0.34) at positions 2 and 3 is expected to lower the pKₐ into a range more suitable for intracellular pH sensing (physiological pH ~7.0–7.4), compared to analogs bearing only a single fluorine, a 3-CF₃ group (CAS 1009240-54-3, MW 270.25), or no halogenation. The dual halogen pattern creates a unique electron-withdrawing field (combined Σσₘ ≈ +0.73) not achievable by any single substitution [2].

pH sensors fluorescence pKa modulation halogen effects

Structural Divergence from the Reduced Hexahydro Analog (CAS 1592922-33-2) Alters Hydrogen-Bonding Capacity and Pharmacophoric Geometry

The target compound (CAS 1706965-60-7) bears a 6-one carbonyl (C=O), providing one hydrogen-bond donor (amide NH) and one additional acceptor compared to the fully reduced hexahydro analog 2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS 1592922-33-2), which has C₁₂H₁₄BrFN₂ (MW 285.15, no oxygen) and lacks both the carbonyl HBA site and the amide HBD site [1]. The target has 1 HBD, 3 HBA (PubChem); the reduced analog has 0 HBD, 2 HBA (by structural inference). The sp²-hybridized carbonyl carbon also planarizes the adjacent amide, altering the conformational ensemble accessible to the tricyclic core.

oxidation state hydrogen bonding conformational analysis pharmacophore design

Pyrido[1,2-a]quinoxaline Core as a Validated Kinase Inhibitor Scaffold—Supporting Evidence for Target Engagement Potential

Although no direct kinase inhibition data exist for CAS 1706965-60-7, the pyrido[1,2-a]quinoxaline and related pyridinylquinoxaline scaffolds have been validated as kinase inhibitor chemotypes. Koch et al. (2010) demonstrated that substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines achieve p38α MAP kinase inhibition down to IC₅₀ = 81 nM (compound 6f), with the pyrido[2,3-b]pyrazine analog 9e reaching IC₅₀ = 38 nM [1]. Patent US20190358225A1 claims substituted fused heteroaromatic compounds encompassing the pyrido[1,2-a]quinoxaline core as kinase inhibitors for therapeutic applications [2]. The 2-bromo-3-fluoro substitution pattern on the target compound is consistent with kinase hinge-binding pharmacophore requirements, where halogen atoms can occupy hydrophobic pockets and participate in halogen-bonding interactions with backbone carbonyls.

kinase inhibition p38α MAP kinase anti-inflammatory medicinal chemistry

Highest-Confidence Application Scenarios for 2-Bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one Based on Quantitative Differentiation Evidence


Oncology Screening Cascade Anchor: Prioritizing Bromo-Fluoro Quinoxalinone for A549 Lung Cancer and Broader Cytotoxicity Panels

Class-level SAR evidence demonstrates that bromo-substituted quinoxalines outperform their nitro-substituted counterparts in A549 non-small-cell lung cancer cytotoxicity (22% lower IC₅₀ for bromo analog 4m vs. nitro analog 4b) [1]. The target compound, bearing bromine at position 2 and fluorine at position 3, aligns structurally with this favorable bromo-quinoxaline profile. Procurement of CAS 1706965-60-7 for oncology screening is therefore justified over nitro-substituted or unsubstituted pyridoquinoxalinones. The XLogP of 2.7 further supports membrane permeability for cell-based assays compared to the more polar parent scaffold (XLogP = 1.9).

Intracellular pH-Sensing Probe Development: Leveraging Tunable pKₐ and Halogen-Modulated Fluorescence

The pyrido[1,2-a]quinoxaline scaffold family exhibits pKₐ values tunable from 4.5 to 7.5 via ring substitution [2]. The dual electron-withdrawing Br/F substitution pattern (Σσₘ ≈ +0.73) is predicted to lower the pKₐ from the parent value of ~7.81 into the physiological range (7.0–7.4), making this compound a candidate for ratiometric intracellular pH sensing. The bromine atom enables complementary structural characterization via X-ray crystallography (SAD/MAD phasing), while the fluorine atom provides a ¹⁹F NMR handle for in-cell monitoring. This dual-modality capability is not available from mono-substituted or unsubstituted analogs.

Kinase-Focused Fragment or Lead-Like Library Enrichment: A Bromo-Fluoro Pyridoquinoxalinone with Synthetic Elaboration Potential

The pyridinylquinoxaline chemotype has demonstrated validated kinase inhibition down to IC₅₀ = 38–81 nM against p38α MAP kinase [3]. The bromine at position 2 serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, enabling late-stage diversification for SAR exploration, while the 6-one carbonyl and amide NH provide the hydrogen-bonding pharmacophore required for kinase hinge binding. The fluorine at position 3 is metabolically stable and can occupy the ribose pocket or solvent-exposed regions. Procurement of this compound for kinase library design is supported over the reduced hexahydro analog (CAS 1592922-33-2), which lacks the carbonyl pharmacophore element.

X-ray Crystallographic Fragment Screening: Bromine as an Intrinsic Anomalous Scatterer

The bromine atom (K-edge at 13.47 keV) in CAS 1706965-60-7 provides intrinsic anomalous scattering signal for experimental phasing in protein-ligand co-crystallography. This makes the compound suitable for fragment-based drug discovery (FBDD) by X-ray crystallography, where unambiguous electron density assignment of the ligand binding pose is critical [4]. Unlike the chloro or unsubstituted analogs, the bromo-substituted compound enables SAD/MAD phasing without the need for additional heavy-atom derivatization, streamlining the crystallographic workflow and reducing the risk of artifacts from soaking experiments.

Quote Request

Request a Quote for 2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.